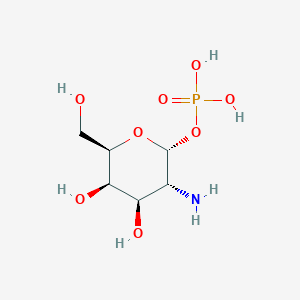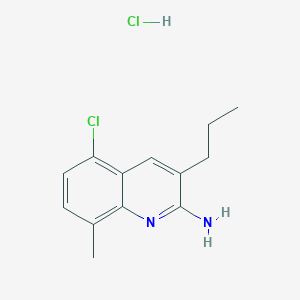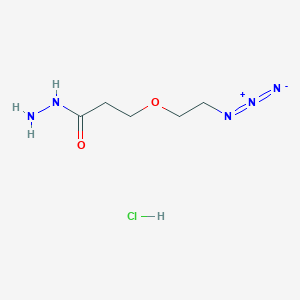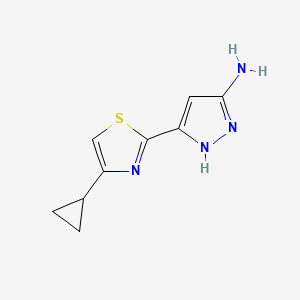
alpha-D-Galactosamine 1-phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-D-Galactosamine 1-phosphate is a derivative of galactosamine, a type of amino sugar. It is a phosphorylated form of galactosamine, where the phosphate group is attached to the first carbon atom of the sugar molecule. This compound plays a crucial role in various biochemical pathways, particularly in the metabolism of galactose.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Alpha-D-Galactosamine 1-phosphate can be synthesized enzymatically through the phosphorolysis of lactose using lactose phosphorylase enzymes. This method involves the use of permeabilized Escherichia coli cells and results in the production of highly pure this compound . Another method involves the preparation of crystalline alpha-D-Galactosamine 1-phosphoric acid, which can be converted to UDP-N-acetylgalactosamine .
Industrial Production Methods: The industrial production of this compound typically involves enzymatic synthesis due to its efficiency and high yield. The use of lactose phosphorylase enzymes is particularly advantageous as it does not require expensive cofactors or substrates .
Analyse Chemischer Reaktionen
Types of Reactions: Alpha-D-Galactosamine 1-phosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as UDP-N-acetylgalactosamine, which is an important intermediate in glycosylation processes .
Wissenschaftliche Forschungsanwendungen
Alpha-D-Galactosamine 1-phosphate has a wide range of applications in scientific research:
Wirkmechanismus
Alpha-D-Galactosamine 1-phosphate exerts its effects through its involvement in the Leloir pathway of galactose metabolism. It is metabolized into UDP-galactosamine by UDP-galactose uridyltransferase, which is then used in various glycosylation processes . The molecular targets and pathways involved include the enzymes galactokinase and UDP-galactose uridyltransferase, which catalyze the conversion of galactose and its derivatives .
Vergleich Mit ähnlichen Verbindungen
Alpha-D-Glucose 1-phosphate: Similar to alpha-D-Galactosamine 1-phosphate, this compound is involved in the metabolism of glucose and is a key intermediate in glycogen synthesis.
UDP-N-acetylglucosamine: This compound is involved in the biosynthesis of glycoproteins and glycolipids, similar to UDP-N-acetylgalactosamine.
Uniqueness: this compound is unique due to its specific role in the metabolism of galactose and its involvement in the biosynthesis of glycoproteins and glycolipids. Its ability to be synthesized enzymatically from lactose makes it a valuable compound in both research and industrial applications .
Eigenschaften
Molekularformel |
C6H14NO8P |
|---|---|
Molekulargewicht |
259.15 g/mol |
IUPAC-Name |
[(2R,3R,4R,5R,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate |
InChI |
InChI=1S/C6H14NO8P/c7-3-5(10)4(9)2(1-8)14-6(3)15-16(11,12)13/h2-6,8-10H,1,7H2,(H2,11,12,13)/t2-,3-,4+,5-,6-/m1/s1 |
InChI-Schlüssel |
YMJBYRVFGYXULK-VFUOTHLCSA-N |
Isomerische SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OP(=O)(O)O)N)O)O)O |
Kanonische SMILES |
C(C1C(C(C(C(O1)OP(=O)(O)O)N)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[4-(4-Amino-2-pyrimidinyl)-1-pyrazolyl]ethanol](/img/structure/B13718846.png)
![1-Vinyl-3-[4-(3-vinyl-3-imidazolium-1-yl)butyl]-3-imidazolium Chloride](/img/structure/B13718848.png)

![Cyclopropyl-[2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13718860.png)


![N-[[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclohexanecarboxamide](/img/structure/B13718879.png)




![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethoxy-benzoic acid tert-butyl ester](/img/structure/B13718917.png)
